2-(3-Bromophenylamino)thiazol-4-one
Description
2-(3-Bromophenylamino)thiazol-4-one is a heterocyclic compound featuring a thiazol-4-one core substituted at the 2-position with a 3-bromophenylamino group. Thiazol-4-one derivatives are renowned for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The bromine atom in this compound introduces electron-withdrawing effects, which may enhance binding affinity to biological targets by polarizing the aromatic ring and stabilizing π-π interactions .
Properties
Molecular Formula |
C9H7BrN2OS |
|---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
2-(3-bromophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7BrN2OS/c10-6-2-1-3-7(4-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) |
InChI Key |
SGXRQMVAZQYMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=NC2=CC(=CC=C2)Br)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenylamino)thiazol-4-one typically involves the condensation of 3-bromoaniline with thioamide derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of 2-(3-Bromophenylamino)thiazol-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenylamino)thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMF.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenylamino)thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.
Comparison with Similar Compounds
Key Derivatives:
- Benzenesulfonamide-thiazol-4-one hybrids (e.g., 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide): Synthesized via intramolecular cyclization of chloroacetamide derivatives with ammonium thiocyanate. These compounds replace the ureido moiety of SLC-0111 (a carbonic anhydrase IX inhibitor) with a thiazol-4-one ring, enhancing cytotoxicity .
- Les-236 (5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one): Features a fluorobenzylidene group at position 5 and a hydroxyphenylamino group at position 2. Synthesized through Knoevenagel condensation, it demonstrates PPARγ-dependent anticancer activity .
- Darbufelone (2-amino-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-thiazol-4-one): A dual COX/LOX inhibitor with a bulky benzylidene substituent, highlighting the role of steric effects in redirecting activity toward anti-inflammatory pathways .
- 2-(2,5-Dimethyl-phenylamino)-thiazol-4-one: Exhibits lactam behavior and strong π-π stacking due to its dimethylphenylamino group, influencing nucleophilicity and cyclization pathways .
Anticancer Activity:
- Benzenesulfonamide-thiazol-4-one hybrids : Show potent cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cells (IC₅₀ values: 1–10 µM), likely via carbonic anhydrase IX inhibition .
- Les-236 : Reduces ROS production and increases caspase-3 activity at micromolar concentrations (1 nM–100 µM), inducing apoptosis in A549, SCC-15, and CACO-2 cells .
Anti-Inflammatory Activity:
- Darbufelone : Inhibits COX/LOX enzymes (IC₅₀ < 1 µM), reducing gastrointestinal toxicity compared to traditional NSAIDs .
Antimicrobial and Antiplasmodial Activity:
- Thiazol-4-one derivatives with pyridyl/phenyl substituents: Exhibit moderate to strong activity against bacterial and fungal strains, though specific data for the bromophenylamino variant are lacking .
Pharmacokinetic and Toxicity Profiles
- Benzenesulfonamide-thiazol-4-one hybrids : Predicted to obey Lipinski’s Rule of Five with moderate water solubility (Log S ≈ -4.5) and intestinal absorption (>80%) using pkCSM .
- Les-236: Demonstrates time- and dose-dependent cytotoxicity, with minimal effects on normal BJ cells at low concentrations (<10 µM) .
- Darbufelone : Well-tolerated in humans up to 100 mg/day, highlighting favorable pharmacokinetics for inflammatory disorders .
Structure-Activity Relationships (SAR)
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